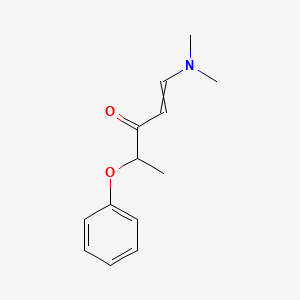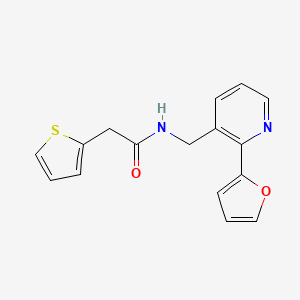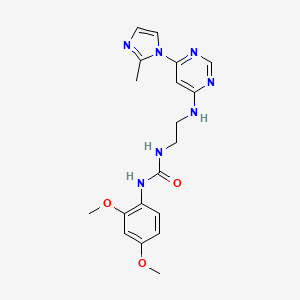
1-(Dimethylamino)-4-phenoxypent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-4-phenoxypent-1-en-3-one is an organic compound characterized by the presence of a dimethylamino group, a phenoxy group, and an enone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-4-phenoxypent-1-en-3-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenoxy-substituted ketone. One common method is the condensation reaction between 4-phenoxybutan-2-one and dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the addition of a base such as sodium hydroxide to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethylamino)-4-phenoxypent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: Epoxides, diketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(Dimethylamino)-4-phenoxypent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-4-phenoxypent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Dimethylamino)-4-phenylbutan-1-one
- 1-(Dimethylamino)-4-phenoxybutan-1-one
- 1-(Dimethylamino)-4-phenylpent-1-en-3-one
Uniqueness: 1-(Dimethylamino)-4-phenoxypent-1-en-3-one is unique due to the presence of both a phenoxy group and an enone structure, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-(dimethylamino)-4-phenoxypent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)9-10-14(2)3)16-12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVHCCRCTWKYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-ethoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2784155.png)
![Tert-butyl 5-(4-chloro-1,3,5-triazin-2-yl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2784156.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/new.no-structure.jpg)
![3-(2-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784158.png)
![2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2784159.png)
![4-[(Z)-2-Cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2784160.png)
![(E)-2,4-dichloro-6-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2784162.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2784167.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanamide](/img/structure/B2784168.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2784171.png)
![4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)
